![molecular formula C24H22O6 B3045105 Benzaldehyde, 4,4'-[1,4-phenylenebis(methyleneoxy)]bis[3-methoxy- CAS No. 101913-38-6](/img/structure/B3045105.png)

Benzaldehyde, 4,4'-[1,4-phenylenebis(methyleneoxy)]bis[3-methoxy-

Descripción general

Descripción

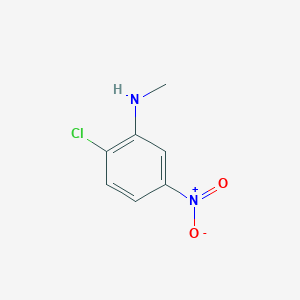

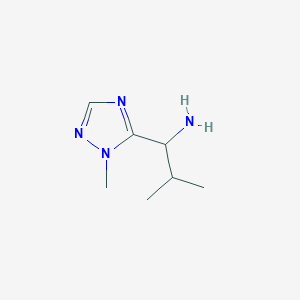

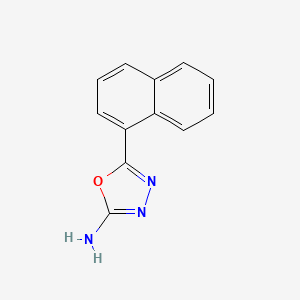

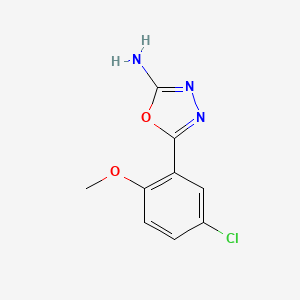

Benzaldehyde, 4,4’-[1,4-phenylenebis(methyleneoxy)]bis[3-methoxy-] is a chemical compound with the molecular formula C24H22O6 . The molecule contains a total of 54 bonds, including 32 non-H bonds, 20 multiple bonds, 10 rotatable bonds, 2 double bonds, 18 aromatic bonds, 3 six-membered rings, 2 aromatic aldehydes, and 4 aromatic ethers .

Molecular Structure Analysis

The molecule consists of 22 Hydrogen atoms, 24 Carbon atoms, and 6 Oxygen atoms . It contains several functional groups, including aldehyde and ether groups, which are aromatic . The presence of these functional groups and the overall structure of the molecule could influence its reactivity and properties.Chemical Reactions Analysis

Specific chemical reactions involving Benzaldehyde, 4,4’-[1,4-phenylenebis(methyleneoxy)]bis[3-methoxy-] are not provided in the search results. The compound’s reactivity would be influenced by its molecular structure, particularly the presence of the aldehyde and ether functional groups .Aplicaciones Científicas De Investigación

Crystal Structures and Hirshfeld Surface Analyses

- Title Compounds Crystallization : 4,4′-{[1,3-phenylenebis(methylene)]bis(oxy)}bis(3-methoxybenzaldehyde) and 4,4′-{[(1,4-phenylenebis(methylene)]bis(oxy)}bis(3-methoxybenzaldehyde) crystallize with half a molecule in the asymmetric unit, exhibiting distinct rotational and inversion symmetry characteristics (Iqbal et al., 2019).

Photoluminescent Properties

- Synthesis and Photoluminescence : The synthesis of phenylene vinylene oligomers, highly photoluminescent, demonstrates significant bathochromic shifts in emission spectra, which align with the formation of low-bandgap emission excimers (Lowe & Weder, 2002).

Molecular Structure and Hydrogen Bonding

- Crystal Structure and Molecular Stability : Compounds like 3,3'-[o-phenylenebis(methyleneoxy)]bis(6-chloroflavone) stabilize through intramolecular C-H.O hydrogen bonds, with crystal packing further stabilized by intermolecular hydrogen bonds (Thinagar et al., 2003).

Novel Cyclization and Synthesis

- Unusual Formation in Hantzsch Synthesis : A unique product formation, not previously reported, was observed under typical Hantzsch reaction conditions, indicating a substituted pyran formation instead of 1,4-DHP (Filipan-Litvić et al., 2007).

Luminescence Properties and Polymerization

- Luminescence Enhancement in Polymers : The inclusion of methylene bridges in the synthesis of poly[2-methoxy-5-(2′-ethyl-hexyloxy)-1,4-phenylenevinylene] (MEH-PPV) enhances luminescence properties, suggesting novel applications in materials science (Lin, Fan, & Chow, 2006).

Antioxidant Activity

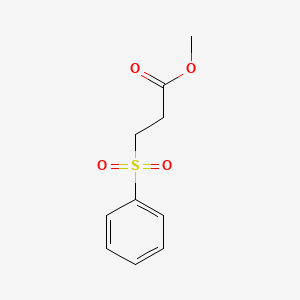

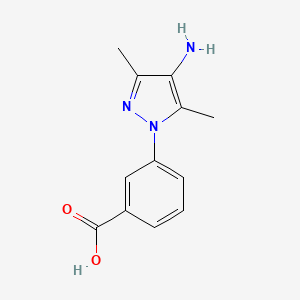

- Antioxidant Activity in Synthetic Compounds : Certain bis(arylmethanesulfonylpyrroles and pyrazoles) derivatives displayed high antioxidant activity, with methoxy substituents on aromatic rings enhancing this activity (Lavanya, Padmavathi, & Padmaja, 2014).

Safety and Hazards

Propiedades

IUPAC Name |

4-[[4-[(4-formyl-2-methoxyphenoxy)methyl]phenyl]methoxy]-3-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22O6/c1-27-23-11-19(13-25)7-9-21(23)29-15-17-3-5-18(6-4-17)16-30-22-10-8-20(14-26)12-24(22)28-2/h3-14H,15-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBHMIVWXNNDFBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OCC2=CC=C(C=C2)COC3=C(C=C(C=C3)C=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10461800 | |

| Record name | Benzaldehyde, 4,4'-[1,4-phenylenebis(methyleneoxy)]bis[3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101913-38-6 | |

| Record name | Benzaldehyde, 4,4'-[1,4-phenylenebis(methyleneoxy)]bis[3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

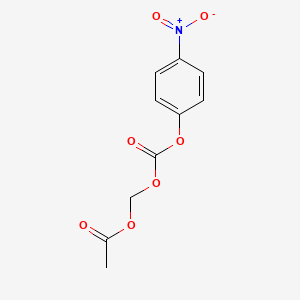

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Potassium trifluoro[2-(2-hydroxyethyl)phenyl]boranuide](/img/structure/B3045024.png)